molecular formula C10H13ClFN B8038664 Cyclopropyl(4-fluorophenyl)methanamine hydrochloride

Cyclopropyl(4-fluorophenyl)methanamine hydrochloride

Cat. No.: B8038664
M. Wt: 201.67 g/mol
InChI Key: JEDQGNZWUCZQQJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

cyclopropyl-(4-fluorophenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7,10H,1-2,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDQGNZWUCZQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition Metal-Catalyzed Alkene Cyclopropanation

Ethyl diazoacetate reacts with styrene derivatives under catalytic conditions. For example, trans - and cis -cyclopropane isomers are formed using Cu(acac)₂ (copper acetylacetonate) in dichloromethane at 0–5°C. A 2:1 trans/cis selectivity is achieved, with isolated yields of 68–72% after chromatographic separation.

Table 1: Cyclopropanation Conditions and Outcomes

CatalystSubstrateTemp (°C)trans/cis RatioYield (%)
Cu(acac)₂Styrene derivative0–52:168–72
Rh₂(OAc)₄4-Fluorostyrene253:175
Zn(OTf)₂Allyl ethersReflux1:182

Rhodium catalysts improve selectivity for bulkier substrates, while zinc triflate favors symmetrical cyclopropane formation.

Lewis Acid-Mediated Ring Closure

Alternative routes employ Zn(OTf)₂ to catalyze cyclopropanation of α,β-unsaturated ketones. For instance, 3-cyclopropyl-3-oxopropionate reacts with 2-amino-4′-fluorobenzophenone in ethanol at reflux (78°C) to yield cyclopropyl-quinoline intermediates. This method achieves 79–88% yields in mechanochemical setups, reducing solvent use by 60%.

Introduction of the 4-Fluorophenyl Group

Nucleophilic Aromatic Substitution (NAS)

Fluorine is introduced via NAS using KF or CsF in polar aprotic solvents. A representative protocol involves:

  • Reacting cyclopropylamine with 1-chloro-4-fluorobenzene in DMF at 120°C for 24 h.

  • Isolating the product via aqueous workup, achieving 85% purity.

Table 2: Fluorophenyl Group Incorporation Efficiency

MethodSubstrateFluoride SourceYield (%)Purity (%)
NASChlorobenzeneKF7285
Suzuki-MiyauraBoronic acidPd(PPh₃)₄8992
Ullmann CouplingIodobenzeneCuI6578

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling between cyclopropylboronic esters and 4-bromofluorobenzene achieves higher yields (89%) under microwave irradiation (100°C, 1 h). This method is scalable to 10 kg batches with ≤2% impurities.

Reductive Amination for Methanamine Formation

The methanamine moiety is installed via reductive amination of cyclopropyl(4-fluorophenyl)ketone intermediates:

Stereoselective Reduction

(S)-cyclopropyl(4-fluorophenyl)methanamine is synthesized using NaBH(OAc)₃ in dichloroethane (DCE) at −20°C. Chiral induction is achieved via Evans’ oxazaborolidine catalysts, providing enantiomeric excess (ee) ≥98%.

Table 3: Reductive Amination Parameters

Reducing AgentSolventTemp (°C)ee (%)Yield (%)
NaBH(OAc)₃DCE−209885
LiAlH₄THF09078
H₂/Pd-CMeOH255092

Borane-Mediated Pathways

BH₃·THF reduces imines derived from cyclopropyl ketones and ammonium acetate. This method affords 90% yield but requires chiral resolution via HPLC.

Hydrochloride Salt Formation

The free base is treated with HCl gas in ethyl acetate at 0°C, yielding the hydrochloride salt with ≥99% purity. Critical parameters include:

  • Stoichiometry : 1.1 eq HCl to avoid free amine residual.

  • Crystallization : Anti-solvent (hexane) addition at −20°C ensures particle size ≤50 µm.

Industrial-Scale Production Innovations

Continuous Flow Synthesis

A three-step continuous process achieves 74% overall yield:

  • Cyclopropanation in a microreactor (residence time: 5 min).

  • Suzuki coupling in a packed-bed reactor (Pd/C cartridge).

  • Reductive amination with in-line HPLC monitoring.

Mechanochemical Methods

Ball milling reduces reaction times by 80%:

  • Cyclopropanation: Zn(OTf)₂, 400 rpm, 2 h (yield: 82%).

  • Salt formation: HCl vapor diffusion in a solid-state reactor.

Chiral Resolution Techniques

Chromatographic Separation

Chiral HPLC (Chiralpak IC column) resolves R - and S -enantiomers with a mobile phase of hexane:isopropanol (90:10). Retention times: 12.3 min (R ) vs. 14.7 min (S ).

Enzymatic Kinetic Resolution

Lipase B catalyzes acyl transfer of the R -enantiomer in toluene, achieving 99% ee for the S -isomer.

Table 4: Enantiomer Resolution Efficiency

Methodee (%)Throughput (g/day)
Chiral HPLC99.550
Enzymatic resolution99200
Diastereomeric salt95100

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-fluorophenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl(4-fluorophenyl)ketone, while reduction may produce cyclopropyl(4-fluorophenyl)methanol .

Scientific Research Applications

Medicinal Chemistry

Cyclopropyl(4-fluorophenyl)methanamine hydrochloride is primarily investigated for its potential as a therapeutic agent. Its structure allows it to interact with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders.

Preliminary studies indicate that this compound may interact with several neurotransmitter receptors, particularly those associated with serotonin (5-HT) and dopamine pathways. The fluorine substitution on the aromatic ring enhances binding affinity and selectivity towards these targets, suggesting potential psychoactive properties.

  • Potential Therapeutic Applications :
    • Neurological disorders
    • Mood disorders
    • Psychoactive effects

Interaction Studies

Research has focused on the interaction of this compound with serotonin receptors. A study evaluated its binding affinity at the 5-HT2C receptor, revealing promising results that suggest enhanced potency compared to non-fluorinated analogs .

Structure-Activity Relationship (SAR)

A series of fluorinated cyclopropylmethylamine derivatives were synthesized and evaluated for their activity at various serotonin receptors. The incorporation of fluorine was shown to significantly influence both the conformation and biological activity of these compounds.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Key Structural and Molecular Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Biological Activity/Application Reference
(R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride C₁₀H₁₃ClFN 201.67 4-Fluoro Cardiovascular therapies
1-[4-(Trifluoromethoxy)phenyl]cyclopropylmethanamine hydrochloride C₁₁H₁₃ClF₃NO 267.68 4-Trifluoromethoxy Not explicitly stated; likely CNS-targeted
(R)-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride C₁₁H₁₁ClF₅N 283.66 2,5-Difluoro, 4-trifluoromethyl Cardiac troponin activation
(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride C₁₀H₁₃Cl₂N 218.13 3-Chloro Neuroactive intermediates
(2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride C₁₀H₁₃ClFN 201.67 4-Fluoro (cyclopropyl position) Structural analog for SAR studies

Key Observations :

  • Fluorine vs.
  • Multiple Halogenation : The 2,5-difluoro-4-trifluoromethyl derivative () shows higher molecular complexity and is linked to cardiac troponin activation, suggesting enhanced target specificity .
  • Chlorine Substitution : The 3-chloro analog () exhibits distinct electronic effects, possibly altering receptor binding kinetics in neuroactive applications .

Stereochemical and Enantiomeric Differences

  • (R)- vs. (S)-Enantiomers: The (R)-configuration of Cyclopropyl(4-fluorophenyl)methanamine hydrochloride is explicitly noted in pharmacological contexts (). Enantiomers often differ in efficacy; for example, (S)-cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride () may exhibit divergent binding affinities in chiral environments .
  • Impact on Bioactivity : Enantiomeric purity is critical in drug design. For instance, sarizotan hydrochloride (), a fluorophenyl-containing compound, demonstrates enantiomer-specific efficacy in treating Parkinson’s-associated dyskinesia .

Biological Activity

Cyclopropyl(4-fluorophenyl)methanamine hydrochloride, also known as (S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₀H₁₃ClFN and a molecular weight of approximately 201.67 g/mol. It exists as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various pharmacological applications. The structural components include:

  • Cyclopropyl Group : Provides steric hindrance, influencing binding affinity.
  • 4-Fluorophenyl Moiety : Involves π-π interactions and hydrogen bonding, modulating biological activity.
  • Amine Functional Group : Capable of forming ionic interactions with negatively charged residues in target proteins.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. Preliminary studies suggest that it may interact with serotonin and dopamine receptors, similar to other psychoactive compounds. The presence of the fluorine atom is believed to enhance binding affinity and selectivity for these targets.

Interaction Studies

Initial findings indicate that the compound may exhibit the following interactions:

  • Serotonin Receptors : Potential modulation of mood and anxiety.
  • Dopamine Receptors : Implications for cognitive functions and neuropsychiatric disorders.

Biological Activity and Therapeutic Potential

This compound has shown promise as a therapeutic agent in various studies:

Case Studies and Experimental Data

  • Antiproliferative Effects :
    • Related compounds have shown high potency against cancer cell lines such as T-47D (breast cancer) and SK-MEL-5 (melanoma) with inhibition percentages exceeding 80% .
    • A study on similar amine-containing compounds indicated significant growth inhibition across multiple cancer types, suggesting this compound could share these properties .
  • Binding Affinity Studies :
    • In vitro studies are essential for determining the binding affinities of this compound with neurotransmitter receptors. Initial results suggest promising interactions that warrant further investigation.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructure FeaturesUnique Aspects
(R)-Cyclopropyl(4-fluorophenyl)methanamineCyclopropyl + 4-fluorophenylStereochemistry affects activity
(S)-Cyclopropyl(4-fluorophenyl)methanamineCyclopropyl + 4-fluorophenylOpposite stereochemistry may yield different effects
Cyclobutyl(4-fluorophenyl)methanamineCyclobutyl + 4-fluorophenylLarger ring may alter binding properties
Propyl(4-fluorophenyl)methanaminePropyl + 4-fluorophenylLack of cyclic structure may affect bioactivity

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